molecular formula C13H10N4O3S B11623998 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B11623998
M. Wt: 302.31 g/mol
InChI Key: XZDFMZCSEWFXSF-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring fused with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

    Condensation: It can participate in condensation reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can lead to various substituted thiophene derivatives.

Scientific Research Applications

4,6-Dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrothiophene moiety in 4,6-dimethyl-1-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature enhances its potential for specific biological and material science applications.

Properties

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

4,6-dimethyl-1-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C13H10N4O3S/c1-8-5-9(2)16(13(18)11(8)6-14)15-7-10-3-4-12(21-10)17(19)20/h3-5,7H,1-2H3/b15-7+

InChI Key

XZDFMZCSEWFXSF-VIZOYTHASA-N

Isomeric SMILES

CC1=CC(=C(C(=O)N1/N=C/C2=CC=C(S2)[N+](=O)[O-])C#N)C

Canonical SMILES

CC1=CC(=C(C(=O)N1N=CC2=CC=C(S2)[N+](=O)[O-])C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.